N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-13-6-5-9-25(11-13)20-22-14(2)10-19(24-20)27-12-18(26)23-17-8-4-7-16(21)15(17)3/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUQTKDOHYKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in pharmaceutical research, particularly for its potential immunomodulatory and therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a chlorinated aromatic ring, a piperidine moiety, and a pyrimidine derivative, which are key components contributing to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Immunomodulation : The compound has been identified as an immunomodulator, potentially influencing immune responses by modulating cytokine production and T-cell activation pathways .
- Antitumor Activity : Similar pyrazole derivatives have shown promising results in inhibiting tumor growth through pathways involving the epidermal growth factor receptor (EGFR) and other oncogenic signaling cascades .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
| Activity | Effect | Reference |
|---|---|---|
| Immunomodulation | Modulates cytokine levels | |
| Antitumor | Inhibits cell proliferation in cancer cell lines | |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Study 1: Immunomodulatory Effects
In a study evaluating the immunomodulatory effects of similar compounds, it was found that treatment led to increased levels of interleukin (IL)-10 while decreasing tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests a shift towards an anti-inflammatory response, which could be beneficial in autoimmune conditions .
Case Study 2: Antitumor Activity
A related compound demonstrated significant antitumor activity in xenograft models, where it inhibited tumor growth by inducing apoptosis in cancer cells. The study highlighted the importance of the piperidine structure in enhancing bioavailability and efficacy against solid tumors .
Case Study 3: Antimicrobial Efficacy
Another investigation reported that derivatives of this compound exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) below 20 µg/mL against several bacterial strains. This positions the compound as a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
